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molecular formula C6H8O7.H2O<br>C6H8O7.H2O<br>HOOCCH2C(OH)(COOH)CH2COOH.H2O<br>C6H10O8 B165947 Citric acid monohydrate CAS No. 5949-29-1

Citric acid monohydrate

Cat. No. B165947
M. Wt: 210.14 g/mol
InChI Key: YASYEJJMZJALEJ-UHFFFAOYSA-N
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Patent
US07083727B2

Procedure details

Further, citric acid (approximately 30 g), which enables certain catalytic reactions, is stirred with silicon (approximately 30 g) simultaneously into water, and then heated at 80° C. for approximately one hour to produce citric acid water.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4]>O>[OH2:4].[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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